molecular formula C16H13FN2S3 B11975369 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole

2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B11975369
M. Wt: 348.5 g/mol
InChI Key: REFFWAMCUXXBQQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and fluorobenzylthio groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of appropriate benzylthiol and fluorobenzylthiol derivatives with a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can lead to the formation of new thiadiazole derivatives with different functional groups .

Scientific Research Applications

2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13FN2S3

Molecular Weight

348.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H13FN2S3/c17-14-8-4-7-13(9-14)11-21-16-19-18-15(22-16)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

REFFWAMCUXXBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)F

Origin of Product

United States

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